molecular formula C10H13NO2 B1583850 4-Morpholinophenol CAS No. 6291-23-2

4-Morpholinophenol

Cat. No.: B1583850
CAS No.: 6291-23-2
M. Wt: 179.22 g/mol
InChI Key: GPPRMDWJKBFBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinophenol is an organic compound with the molecular formula C10H13NO2 It consists of a phenol group substituted with a morpholine ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Morpholinophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chlorophenol with morpholine. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the substitution process.

Another method involves the hydrolysis of 4-morpholinoaniline in aqueous solutions at low pH. This reaction proceeds through the formation of an intermediate, which undergoes nucleophilic aromatic substitution to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale nucleophilic aromatic substitution reactions. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to corresponding aniline derivatives.

    Substitution: It readily undergoes nucleophilic aromatic substitution reactions due to the electron-donating nature of the morpholine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases like potassium carbonate and solvents like dimethyl sulfoxide are commonly employed.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Aniline derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Morpholinophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of polymers, resins, and adhesives due to its phenolic structure.

Mechanism of Action

The mechanism of action of 4-Morpholinophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The morpholine ring enhances its solubility and facilitates its transport across biological membranes. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes .

Comparison with Similar Compounds

    Phenol: A simpler structure lacking the morpholine ring, used as an antiseptic and precursor in chemical synthesis.

    4-Morpholinoaniline: Similar structure but with an aniline group instead of a phenol group, used in dye synthesis.

    4-Chlorophenol: A precursor in the synthesis of 4-Morpholinophenol, used in disinfectants and pesticides.

Uniqueness: this compound is unique due to the presence of both a phenolic group and a morpholine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound with diverse applications in various fields .

Properties

IUPAC Name

4-morpholin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPRMDWJKBFBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212095
Record name 4-Morpholinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-23-2
Record name 4-(Morpholin-4-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6291-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6291-23-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Morpholinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-morpholinophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-MORPHOLINOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M39PYE8V35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Bromophenol (865 mg, 5 mmol), Tris(dibenzylideneacetone)dipalladium(0) (229 mg, 0.25 mmol), 2-Dicyclohexylphosphino-2',4',6'-tri-iso-propyl-1,1'-biphenyl (238 mg, 0.50 mmol), Morpholine (0.437 mL, 5.00 mmol) and sodium tert-butoxide (1009 mg, 10.50 mmol) were stirred in toluene (5 mL) overnight at 100 °C. The mixture was allowed to cool to ambient temperature. Ethylacetate was added and the mixture was washed with aqueous NaHCO3 (satd.) and water. The organic phase was separated, dried over MgSO4, filtered and the solvent removed by rotary evaporation. The crude product was added to a silica gel column and was eluted with 0-2 % MeOH in DCM. The collected fraction were combined and the solvent was removed by rotary evaporation. 1H NMR in CDCl3 is consistent with desired product MS (m+1) = 180. HPLC Peak RT = 2.55 minutes is product. Purity = 96%.
Quantity
0.0105 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.005 mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
reactant
Reaction Step Four
Quantity
0.0005 mol
Type
catalyst
Reaction Step Five
Yield
31.25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinophenol
Reactant of Route 2
Reactant of Route 2
4-Morpholinophenol
Reactant of Route 3
4-Morpholinophenol
Reactant of Route 4
Reactant of Route 4
4-Morpholinophenol
Reactant of Route 5
Reactant of Route 5
4-Morpholinophenol
Reactant of Route 6
Reactant of Route 6
4-Morpholinophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.